molecular formula C11H10N2O3 B7728093 ethyl 4-oxo-1H-quinazoline-2-carboxylate

ethyl 4-oxo-1H-quinazoline-2-carboxylate

Cat. No.: B7728093
M. Wt: 218.21 g/mol
InChI Key: BMCAWNQKVVTNFP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1H-quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-1H-quinazoline-2-carboxylate can be synthesized from anthranilamide and ethyl oxalate . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1H-quinazoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into different quinazoline analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Typical solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions are various quinazoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-oxo-1H-quinazoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1H-quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-oxo-1H-quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

  • Ethyl 4-hydroxyquinazoline-2-carboxylate
  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
  • 4-Quinazolone-2-carboxylic acid ethyl ester

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 4-oxo-1H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWNQKVVTNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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